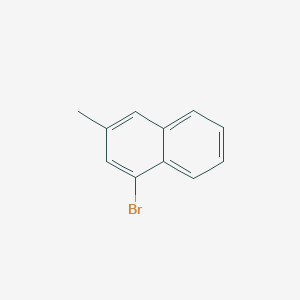

1-Bromo-3-methylnaphthalene

Overview

Description

Synthesis Analysis

The synthesis of 1-Bromo-3-methylnaphthalene and its derivatives can be achieved through several methods. One notable approach involves the Diels-Alder reaction, where 2-methylfuran reacts with 3-bromobenzyne to yield regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes, which upon deoxygenation afford 1-Bromo-3-methylnaphthalene derivatives in high yields (Onyango et al., 2015). Another synthesis route is bromination of 2,7-dihydroxynaphthalene leading to dibromo derivatives, showcasing the versatility in obtaining brominated naphthalene compounds (Cooke et al., 1960).

Molecular Structure Analysis

Investigations into the molecular structure of 1-Bromo-3-methylnaphthalene have been conducted using techniques like X-ray diffraction and vibrational spectroscopy. Studies have determined the intermolecular and intramolecular distances, coordination numbers, and packing coefficients, providing insights into the compound's structural characteristics (Drozdowski, 2002).

Chemical Reactions and Properties

1-Bromo-3-methylnaphthalene participates in various chemical reactions, including electrophilic aromatic substitution, free radical halogenation, and electrocyclic reactions. These processes have been optimized to improve yield, control, and cost-effectiveness, demonstrating the compound's reactivity and potential for diverse chemical transformations (Wei, 2001).

Physical Properties Analysis

The physical properties of 1-Bromo-3-methylnaphthalene, such as its softening points and solubility, have been characterized in detail. For instance, methylene-bridged pitches derived from 1-Bromo-3-methylnaphthalene exhibit low viscosity at temperatures near the softening point, highlighting its utility in materials science (Ge et al., 2015).

Chemical Properties Analysis

Spectroscopic methods like FT-IR, FT-Raman, and NMR have been utilized to study the vibrational frequencies, molecular electrostatic potential, and other chemical properties of 1-Bromo-3-methylnaphthalene. These analyses have contributed to a better understanding of its chemical behavior and interactions at the molecular level (Govindarajan & Karabacak, 2013).

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : The Diels-Alder reaction has been utilized to synthesize derivatives of 1-bromo-3-methylnaphthalene. For example, 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene were obtained from 2-methylfuran and 3-bromobenzyne through a two-step deoxygenation process (Onyango et al., 2015).

Cycloaddition Reactions : The compound has been used in the study of diastereoselective cycloaddition with singlet oxygen. Various chiral derivatives of 1-bromo-4-methylnaphthalene were prepared and their interaction with singlet oxygen was observed to understand π-facial selectivity of stereoelectronic origin (Adam & Prein, 1994).

Chemical Modifications and Applications

Carbonaceous Material Synthesis : The compound has been used in the synthesis of high-softening-point methylene-bridged pitches. 1-Methylnaphthalene reacted with bromine under visible light irradiation, leading to the formation of side-chain substituted derivatives, which were then used to produce high-quality carbonaceous isotropic pitches (Ge et al., 2015).

Advanced Research Applications

Fuel Research : It has been used in autoignition studies of surrogate fuels for diesel engines. The ignition characteristics of 1-Methylnaphthalene were investigated using a rapid compression machine to understand its behavior in internal combustion engines (Kukkadapu & Sung, 2017).

Molecular Structure Analysis : Studies have been conducted to investigate the atomic and molecular structure of 1-methylnaphthalene using X-ray diffraction methods. This research provides insights into the intermolecular and intramolecular distances and coordination numbers in such compounds (Drozdowski, 2002).

Safety And Hazards

1-Bromo-3-methylnaphthalene is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .

properties

IUPAC Name |

1-bromo-3-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGLLXBRLJUZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305751 | |

| Record name | 1-bromo-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-methylnaphthalene | |

CAS RN |

54357-18-5 | |

| Record name | 1-bromo-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)